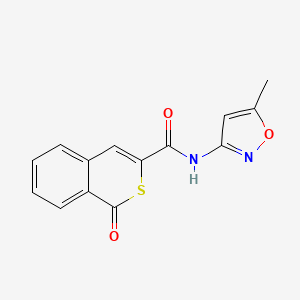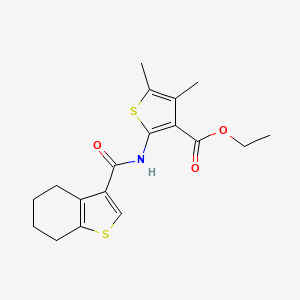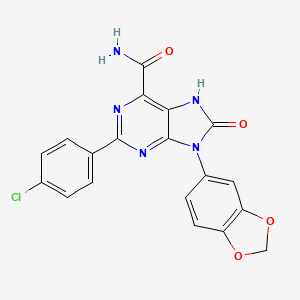![molecular formula C16H20N2OS B6422016 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 448939-99-9](/img/structure/B6422016.png)
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 4-(4-methylphenyl)-1,3-thiazole, methyl iodide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone)
Product: 5-methyl-4-(4-methylphenyl)-1,3-thiazole
Step 3: Formation of Propanamide Derivative
Reactants: 5-methyl-4-(4-methylphenyl)-1,3-thiazole, 2,2-dimethylpropanoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions.
-
Step 1: Synthesis of Thiazole Ring
Reactants: α-Haloketone (e.g., 2-bromoacetophenone), thioamide (e.g., thiourea)
Conditions: Basic medium (e.g., sodium hydroxide), reflux
Product: 4-(4-methylphenyl)-1,3-thiazole
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures, inert atmosphere
-
Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Reagents: Halogens, nitrating agents
Conditions: Acidic medium, controlled temperatures
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-methylphenyl)propanamide
- 2,2-Dimethyl-N-(4-chlorophenyl)propanamide
- 2,2-Dimethyl-N-(4-methoxyphenyl)propanamide
Uniqueness
Compared to similar compounds, 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10-6-8-12(9-7-10)13-11(2)20-15(17-13)18-14(19)16(3,4)5/h6-9H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLZCYKJLUNULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, 2,2-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B6421947.png)

![Ethanone, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-morpholinyl)-](/img/structure/B6421956.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B6421970.png)
![N-(5-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B6421973.png)
![4-((3-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B6421984.png)
![4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B6421988.png)



![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6422014.png)
![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)
